molecular formula C15H19NO4 B1627537 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid CAS No. 179487-86-6

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid

Numéro de catalogue: B1627537
Numéro CAS: 179487-86-6
Poids moléculaire: 277.31 g/mol
Clé InChI: OSFJSOISEOYJTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid is an organic compound with the molecular formula C15H19NO4 It is characterized by a piperidine ring substituted with an ethoxycarbonyl group and a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid typically involves the reaction of 4-piperidinecarboxylic acid ethyl ester with 4-carboxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group may enhance the compound’s ability to cross cell membranes, while the piperidine ring can interact with active sites on proteins, modulating their activity. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

  • 4-[4-(Methoxycarbonyl)piperidin-1-YL]benzoic acid
  • 4-[4-(Butoxycarbonyl)piperidin-1-YL]benzoic acid
  • 4-[4-(Isopropoxycarbonyl)piperidin-1-YL]benzoic acid

Comparison: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid is unique due to its specific ethoxycarbonyl substitution, which may confer distinct physicochemical properties, such as solubility and reactivity, compared to its analogs. These differences can influence the compound’s behavior in biological systems and its suitability for various applications.

Propriétés

IUPAC Name

4-(4-ethoxycarbonylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)12-7-9-16(10-8-12)13-5-3-11(4-6-13)14(17)18/h3-6,12H,2,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJSOISEOYJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597738
Record name 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179487-86-6
Record name 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.74 g of 1-{4-[(allyloxy)carbonyl]phenyl}piperidine-4-carboxylic acid ethyl ester in 75 ml of THF, 2.10 ml of morpholine and 390 mg of tetrakis(triphenylphosphine)palladium were added, and the mixture was stirred at 60 for 1.5 hours. After the solvent was evaporated under reduced pressure, EtOAc was added to the residue, and the reaction solution was washed with NaHCO3 aq. three times. To the collected saturated NaHCO3 aq., conc. HCl was added, and the produced precipitate was collected by filtration and dried under reduced pressure to obtain 2.73 g of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid.
Name
1-{4-[(allyloxy)carbonyl]phenyl}piperidine-4-carboxylic acid ethyl ester
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-fluoro-benzoic acid benzyl ester (720 mg, 3.13 mmol) in dioxane (10 mL) was treated with diisopropyl ethyl amine (1.64 mL, 9.39 mmol), ethyl isonipecotate (1.54 g, 9.39 mmol), a catalytic amount of DMAP and heated in a sealed tube at 120° C. for approximately 18 h. The mixture was then cooled, followed addition of another portion of ethyl isonipecotate (1.54 g, 9.39 mmol) and the mixture was reheated at 120° C. After stirring for one more day the mixture was cooled, another portion of ethyl isonipecotate (1.54 g, 9.39 mmol) was added and the mixture was heated again at 120° C. and stirred for an additional 3 day period. The mixture was then cooled and partitioned between EtOAc and water. The EtOAc layer was collected, dried over Na2SO4, filtered and concentrated and the residue was chromatographed with a silica gel column and 0-50% Et2O in hexanes gradient. The intermediate isolated from this operation was dissolved in EtOH (15 mL). Followed addition of 10% Pd/C (15 mg) and the mixture was hydrogenated under one atmosphere of hydrogen for 3.5 h. Followed filtration, the solids were washed with EtOH and the combined organic layer was evaporated to afford the product (200 mg, Yield 10%). HRMS m/z calcd for C15H19NO4 [M+H]+: 278.1387. Found: 278.1387.
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
1.54 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.